molecular formula C23H26F3NO3 B2820877 N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE CAS No. 1797075-51-4

N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B2820877
CAS No.: 1797075-51-4
M. Wt: 421.46
InChI Key: NQOVPWHDTHKHCQ-UHFFFAOYSA-N
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Description

N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a methoxyphenyl group, an oxan ring, and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, including the formation of the oxan ring and the introduction of the methoxyphenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include methoxybenzene, trifluoromethylbenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE stands out due to its unique structural features, which confer specific chemical and biological properties not found in similar compounds. Its combination of methoxyphenyl, oxan, and trifluoromethylphenyl groups makes it a versatile compound with diverse applications.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3NO3/c1-29-20-9-7-18(8-10-20)22(12-14-30-15-13-22)16-27-21(28)11-4-17-2-5-19(6-3-17)23(24,25)26/h2-3,5-10H,4,11-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOVPWHDTHKHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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